(5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone
Description
(5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a pyrrolidinyl group at the 3rd position of the pyridine ring
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-10-9(6-8(12)7-13-10)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGOSDQGJUVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193348 | |
| Record name | Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707583-16-1 | |
| Record name | Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707583-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, is brominated at the 5th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methanone Formation: The brominated intermediate is then reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a carbonyl group, or reduced to form a hydroxyl group, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Carbonyl-containing compounds.
Reduction Reactions: Hydroxyl-containing compounds.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
(5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can participate in various interactions, such as hydrogen bonding and van der Waals interactions, with biological molecules. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone
- (5-Bromo-2-methoxypyridin-3-yl)methanamine
- (5-Bromo-2-pyridinecarboxaldehyde)
Uniqueness
(5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the specific combination of functional groups on the pyridine ring. The presence of both a bromine atom and a methoxy group at specific positions allows for unique chemical reactivity and biological activity. The pyrrolidinyl group further enhances its properties, making it a valuable compound for various applications.
Biological Activity
Introduction
The compound (5-Bromo-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its structural features, including a bromine atom at the 5th position and a methoxy group at the 2nd position of a pyridine ring, along with a pyrrolidinyl group. This unique configuration suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Bromine and Methoxy Groups: These substitutions may enhance interactions with biological targets.
- Pyrrolidinyl Group: This moiety can improve binding affinity to enzymes and receptors.
Synthesis
The synthesis of this compound typically involves:
- Bromination of 2-methoxypyridine using bromine or N-bromosuccinimide (NBS).
- Formation of Methanone by reacting the brominated intermediate with pyrrolidine in the presence of a base like potassium carbonate.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For example, derivatives containing similar structural features have shown promising activity against various cancer cell lines, including A549 lung adenocarcinoma cells.
| Compound | Activity | Reference |
|---|---|---|
| Compound 18 | IC50 = 66% viability reduction in A549 cells | |
| Compound 21 | Selective activity against multidrug-resistant Staphylococcus aureus |
The mechanism of action appears to be structure-dependent, where specific functional groups contribute to cytotoxicity while minimizing effects on non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro assays have demonstrated effectiveness against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyrrolidine moiety is believed to enhance antibacterial properties.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may act on various receptors, altering signaling pathways that lead to cell death in malignant cells.
Case Studies
- Anticancer Efficacy Study:
- Antimicrobial Resistance Study:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
